molecular formula C9H10ClNO B1266253 4-Chloro-2-methylacetanilide CAS No. 5202-86-8

4-Chloro-2-methylacetanilide

Cat. No. B1266253
CAS RN: 5202-86-8
M. Wt: 183.63 g/mol
InChI Key: WMHHXYOPEQARIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-methylacetanilide can involve several pathways, including reactions that utilize isomorphic molecules such as 4-chloro-2-nitroacetanilide to influence crystallization processes and stabilize metastable polymorphs through solid solutions (He et al., 2001). Additionally, its derivatives have been synthesized through multi-component reactions, showcasing its versatility in chemical synthesis (Azzam & Mohareb, 2015).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylacetanilide and its polymorphs have been elucidated through X-ray diffraction techniques, revealing insights into its crystal lattice and intramolecular interactions. Studies have shown that it can form nearly planar molecules that align parallel to each other, with intramolecular hydrogen bonds playing a crucial role in its structural stability (Moore, Yeadon, & Palmer, 1984).

Chemical Reactions and Properties

4-Chloro-2-methylacetanilide undergoes various chemical reactions, including hydroxylation processes where it is converted into its hydroxyl derivatives. Such transformations highlight its reactivity and the influence of substituents on its chemical behavior (Daly et al., 1968). Furthermore, its participation in multi-component reactions to produce compounds with potential antitumor activities underscores its significance in medicinal chemistry research (Azzam & Mohareb, 2015).

Physical Properties Analysis

The physical properties of 4-Chloro-2-methylacetanilide, including its polymorphism and the effects of isomorphic additives on its crystallization, have been a subject of interest. Studies have demonstrated that different polymorphs possess distinct physical characteristics, affecting their crystallization and stability (He et al., 2001).

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-methylacetanilide, such as its reactivity towards hydroxylation and its ability to form stable hydrogen bonds, have been analyzed through various spectroscopic and computational studies. These studies provide insights into the compound's electronic structure and the effects of substitution on its chemical behavior (Arjunan et al., 2013).

Scientific Research Applications

1. Crystal Growth and Design

4-Chloro-2-methylacetanilide plays a role in the stabilization of certain polymorphic forms of related compounds. For instance, in a study on 4-Methyl-2-nitroacetanilide, it was found that 4-chloro-2-nitroacetanilide can be incorporated as a solid solution in specific crystal lattices up to levels of 30% (w/w), indicating its potential in crystal lattice modification (He et al., 2001).

2. Environmental Microbiology

4-Chloro-2-methylacetanilide has been studied in the context of environmental microbiology. The yeast Rhodosporidium sp. metabolizes 4-chloronitrobenzene into 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide as major final metabolites. This process involves a reductive pathway and indicates the potential role of this compound in microbial degradation pathways (Corbett & Corbett, 1981).

3. Chemistry of Hydroxylation

4-Chloro-2-methylacetanilide has been a subject of interest in studies involving the hydroxylation of halo and alkyl-substituted anilines and acetanilides. This compound, among others, was observed to undergo hydroxylation to corresponding 4-hydroxy derivatives with the loss of halogen, offering insights into the chemistry of aryl hydroxylases (Daly et al., 1968).

4. Application in Crystal Nucleation and Growth

Research has shown that 4-Chloro-2-methylacetanilide can influence crystal nucleation and growth. A study on p-methylacetanilide demonstrated that additives like 4-bromoacetanilide or 4-chloroacetanilide can decrease solubility and interfacial energy, thus facilitating easier nucleation processes. These findings highlight the compound's potential in manipulating crystal morphology (Wu et al., 2020).

Safety And Hazards

4-Chloro-2-methylacetanilide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . Use of personal protective equipment, including gloves and face protection, is advised . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHHXYOPEQARIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199991
Record name 4-Chloro-2-methylacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylacetanilide

CAS RN

5202-86-8
Record name N-(4-Chloro-2-methylphenyl)acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylacetanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-methylacetanilide
Source EPA DSSTox
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Record name N-(4-chloro-2-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
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Record name 4-CHLORO-2-METHYLACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RC Duty - Analytical Chemistry, 1977 - ACS Publications
… The trichloro isomers, as expected, were generated from the most abundant dichloro isomers produced, ie, the 4chloro-2-methylacetanilide produced a 58% yield of the 4.6- dichloro-2-…
Number of citations: 1 pubs.acs.org
PBD De La Mare, M Hassan - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… The only recorded product of monochlorination, in acetic acid, of 2-methylacetanilide is 4-chloro-2-methylacetanilide, isolated in 74% yield.21 If the principle of additivity of …
Number of citations: 14 pubs.rsc.org
J YAMAMOTO, M TADA, H KOJIMA… - Journal of Japan Oil …, 1999 - jstage.jst.go.jp
After an ether solution of N-chloroacetanilide (1) and iron (III) chloride-hydrogen chloride complex (FeCl3-HCl) had stood at room temperature, the reaction was noted to have …
Number of citations: 1 www.jstage.jst.go.jp
NP Buu-Hoi, ND Xuong, VT Suu - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… A suspension of 2-methylacetanilide (45 g.) and N-chlorosuccinimide (35 g.) in carbon tetrachloride (300 cc) was refluxed for 4 hr., and the resulting 4-chloro-2-methylacetanilide was …
Number of citations: 15 pubs.rsc.org
CO Knowles, AK Sen Gupta - Journal of economic entomology, 1970 - academic.oup.com
The systemic acaricide Galecron® and a Galecron metabolite, 4-chloro-o-toluidine- 14 C, were given orally to white rats at a radioactivity level of 3µCi per rat. 4-Chlorootoluidine was …
Number of citations: 36 academic.oup.com
N Epperlein, M Adolf, M Bittner, B Kettner… - researchgate.net
… Figure 2: MRM-chromatogram 1) 4-chloro-2-methylacetanilide, 2) 4-chloroacetanilide, 3) 3-chloroacetanilide… The exception is 4-chloro-2methylacetanilide with an increase factor of 610. …
Number of citations: 0 www.researchgate.net
Y Watanabe, F Matsumura - Journal of Agricultural and Food …, 1987 - ACS Publications
… (VI); N-formyl-4-chloro-otoluidine (VII); N-formyl-5-chloroanthranilic acid (IX); methyl 5-chloroanthranilate; methyl jV-formyl-5-chloroanthranilate; 4-chloro-2-methylacetanilide (XI). Chloro…
Number of citations: 1 pubs.acs.org
AK Sen Gupta, CO Knowles - Journal of Economic Entomology, 1970 - academic.oup.com
When Galecron® was given orally to the dog and goat, it was rapidly absorbed, metabolized, and excreted. In addition to Galecron, N'--(4-chloro-o-tolyl)-N-methylfor, mamidine, N-formyl…
Number of citations: 17 academic.oup.com
CO Knowles - Journal of agricultural and food chemistry, 1970 - ACS Publications
… stillpartitioned into ethyl acetate at72 hr posttreatment; the ethyl acetate fraction was composed of 4-chloro-o-toluidine (IV), 5-chloroanthranilic acid (VI), 4'-chloro-2'methylacetanilide, …
Number of citations: 57 pubs.acs.org
HJ Benezet, CO Knowles - Journal of Agricultural and Food …, 1976 - ACS Publications
… 4'-Chloro-2'-methylacetanilide (mp 141-142C) was prepared by acetylation of 4-chloro-o-toluidine, and Nformyl-5-chloroanthranilic acid (mp 289 C dec) was prepared by formylation of 5…
Number of citations: 12 pubs.acs.org

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